3-Amino-1-(furan-2-yl)propan-1-one
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Overview
Description
3-Amino-1-(furan-2-yl)propan-1-one is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(furan-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with nitromethane to form 2-nitro-1-(furan-2-yl)ethanol, which is then reduced to 2-amino-1-(furan-2-yl)ethanol. This intermediate can be further reacted with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as whole-cell biocatalysts, has been explored for the asymmetric reduction of related compounds, providing an environmentally friendly and efficient method for production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(furan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furans, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-1-(furan-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Mechanism of Action
The mechanism of action of 3-Amino-1-(furan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(furan-2-yl)propan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of a carbonyl group.
2-Amino-1-(furan-2-yl)ethanol: Another related compound with a shorter carbon chain.
Furan-2-carbaldehyde: A precursor in the synthesis of 3-Amino-1-(furan-2-yl)propan-1-one.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its furan ring provides aromatic stability, while the amino and carbonyl groups offer reactive sites for further functionalization .
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-amino-1-(furan-2-yl)propan-1-one |
InChI |
InChI=1S/C7H9NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4,8H2 |
InChI Key |
PNZQRUGPAVHCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CCN |
Origin of Product |
United States |
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